L-Noradrenaline bitartrate

Catalog No.
S537492
CAS No.
51-40-1
M.F
C12H17NO9
M. Wt
319.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Noradrenaline bitartrate

CAS Number

51-40-1

Product Name

L-Noradrenaline bitartrate

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C12H17NO9

Molecular Weight

319.26 g/mol

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1

InChI Key

WNPNNLQNNJQYFA-YIDNRZKSSA-N

SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Arterenol, Levarterenol, Levonor, Levonorepinephrine, Levophed, Levophed Bitartrate, Noradrénaline tartrate renaudin, Noradrenaline, Noradrenaline Bitartrate, Norepinephrin d-Tartrate (1:1), Norepinephrine, Norepinephrine Bitartrate, Norepinephrine d-Tartrate (1:1), Norepinephrine Hydrochloride, Norepinephrine Hydrochloride, (+)-Isomer, Norepinephrine Hydrochloride, (+,-)-Isomer, Norepinephrine l-Tartrate (1:1), Norepinephrine l-Tartrate (1:1), (+,-)-Isomer, Norepinephrine l-Tartrate (1:1), Monohydrate, Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer, Norepinephrine l-Tartrate (1:2), Norepinephrine l-Tartrate, (+)-Isomer, Norepinephrine, (+)-Isomer, Norepinephrine, (+,-)-Isomer

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Description

The exact mass of the compound L-Noradrenaline bitartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169106. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding nervous system function

    Researchers can use L-noradrenaline bitartrate to study how neurons communicate in the brain. By stimulating specific receptors, scientists can investigate the role of noradrenergic signaling in behaviors like attention, learning, and memory [Source: National Institutes of Health (.gov) on Norepinephrine Systems ].

  • Modelling neurological disorders

    L-noradrenaline bitartrate can be used to model certain neurological conditions where norepinephrine signaling is impaired. For instance, researchers may use it to study depression or ADHD in animal models [Source: Behavioural Brain Research Journal on Chronic L-647, N-(ethyl)-2-chloro-phenyl-N-methyl-ethylamine hydrochloride, infusion into the ventral tegmental area reduces glutamate release in the nucleus accumbens of rats ].

  • Investigating cardiovascular function

    L-noradrenaline bitartrate can be used to study how blood pressure and heart rate are regulated. Since it acts as a vasopressor, researchers can examine its effects on blood vessel constriction and cardiac output [Source: Biosynth on L-Noradrenaline bitartrate monohydrate ].

L-Noradrenaline bitartrate, also known as norepinephrine bitartrate, is a salt form of the endogenous catecholamine norepinephrine. It is characterized by the molecular formula C12H19NO10C_{12}H_{19}NO_{10} and a molecular weight of approximately 337.28 g/mol. This compound plays a crucial role in the sympathetic nervous system, functioning primarily as a neurotransmitter and hormone. It is synthesized from the amino acid tyrosine and is involved in various physiological processes, including the regulation of blood pressure and heart rate during stress responses .

L-Noradrenaline bitartrate is formed through the reaction of norepinephrine with tartaric acid, resulting in a stable salt. The primary chemical reaction can be summarized as follows:

Norepinephrine+Tartaric AcidL Noradrenaline Bitartrate\text{Norepinephrine}+\text{Tartaric Acid}\rightarrow \text{L Noradrenaline Bitartrate}

In biological systems, norepinephrine undergoes metabolic transformations primarily via monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to various metabolites that can influence physiological responses .

L-Noradrenaline bitartrate exhibits significant biological activity as an agonist for adrenergic receptors, specifically:

  • Alpha-1 adrenergic receptors: Involved in vasoconstriction and increased peripheral resistance.
  • Alpha-2 adrenergic receptors: Modulates neurotransmitter release and has inhibitory effects.
  • Beta-1 adrenergic receptors: Primarily affects cardiac function, increasing heart rate and contractility.

Through these interactions, L-noradrenaline bitartrate plays a vital role in the "fight-or-flight" response, enhancing alertness, increasing heart rate, and mobilizing energy stores .

The synthesis of L-noradrenaline bitartrate typically involves the following steps:

  • Synthesis of Norepinephrine:
    • Norepinephrine is synthesized from tyrosine through enzymatic processes involving phenylalanine hydroxylase, tyrosine hydroxylase, and dopamine β-hydroxylase.
  • Formation of Bitartrate Salt:
    • Norepinephrine is then reacted with tartaric acid under controlled conditions to form L-noradrenaline bitartrate. This process may involve adjusting pH and temperature to ensure complete reaction and crystallization .

Studies on L-noradrenaline bitartrate have shown its interactions with various pharmacological agents:

  • Agonistic Interactions: It enhances the effects of sympathomimetic drugs.
  • Antagonistic Interactions: It can be inhibited by beta-blockers or alpha antagonists, which are often used therapeutically to manage conditions like hypertension or anxiety disorders .

L-Noradrenaline bitartrate shares similarities with several other compounds within the catecholamine family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UseKey Differences
EpinephrineC₉H₁₃NO₃Emergency treatment for anaphylaxisMore potent vasoconstrictor than L-noradrenaline
DopamineC₈H₁₁NO₂Treatment of Parkinson's diseasePrecursor to norepinephrine; different receptor activity
IsoproterenolC₁₁H₁₅NO₃BronchodilatorSelective beta agonist; less effect on blood pressure
PhenylephrineC₉H₁₃NO₂Nasal decongestantPrimarily alpha agonist; minimal CNS effects

L-Noradrenaline bitartrate stands out due to its dual role as both a neurotransmitter and hormone, making it essential for understanding both peripheral and central nervous system functions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

319.09033112 g/mol

Monoisotopic Mass

319.09033112 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZW81GF408B
IFY5PE3ZRW

Related CAS

51-41-2 (Parent)
87-69-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.24%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (92.86%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (90.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (90.48%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

71827-07-1
51-40-1

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
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3: Teng S, Ren Z, Zhao K. Vagal Stimulation Facilitates Improving Effects of Ranolazine on Cardiac Function in Rats with Chronic Ischemic Heart Failure. Curr Mol Med. 2018 Jun 7. doi: 10.2174/1566524018666180608085330. [Epub ahead of print] PubMed PMID: 29879885.
4: Chen YC, Yu YH. The Potential of Brown Adipogenesis and Browning in Porcine Bone Marrow-derived Mesenchymal Stem Cells. J Anim Sci. 2018 Jun 7. doi: 10.1093/jas/sky230. [Epub ahead of print] PubMed PMID: 29878130.
5: Ong RKS, Flores SK, Reddick RL, Dahia PLM, Shawa H. A Unique Case of Metastatic, Functional, Hereditary Paraganglioma Associated with an SDHC Germline Mutation. J Clin Endocrinol Metab. 2018 Jun 6. doi: 10.1210/jc.2017-01302. [Epub ahead of print] PubMed PMID: 29878124.
6: Johnson MA, Tibbits EM, Hoareau GL, Simon MA, Davidson AJ, DeSoucy ES, Faulconer ER, Grayson JK, Neff LP, Williams TK. Endovascular Perfusion Augmentation for Critical Care: Partial Aortic Occlusion for Treatment of Severe Ischemia-Reperfusion Shock. Shock. 2018 Jun 5. doi: 10.1097/SHK.0000000000001199. [Epub ahead of print] PubMed PMID: 29877961.
7: Moller PW, Hana A, Heinisch PP, Liu S, Djafarzadeh S, Haenggi M, Bloch A, Takala J, Jakob SM, Berger D. The Effects of Vasoconstriction and Volume Expansion on Veno-Arterial ECMO Flow. Shock. 2018 Jun 5. doi: 10.1097/SHK.0000000000001197. [Epub ahead of print] PubMed PMID: 29877960.
8: Poormasjedi-Meibod MS, Mansouri M, Fossey M, Squair JW, Liu J, McNeill JH, West CR. Experimental spinal cord injury causes left-ventricular atrophy and is associated with an upregulation of proteolytic pathways. J Neurotrauma. 2018 Jun 7. doi: 10.1089/neu.2017.5624. [Epub ahead of print] PubMed PMID: 29877162.
9: Murillo-Rodríguez E, Arankowsky-Sandoval G, Rocha NB, Peniche-Amante R, Veras AB, Machado S, Budde H. Systemic Injections of Cannabidiol Enhance Acetylcholine Levels from Basal Forebrain in Rats. Neurochem Res. 2018 Jun 6. doi: 10.1007/s11064-018-2565-0. [Epub ahead of print] PubMed PMID: 29876791.
10: Vuignier Y, Grouzmann E, Muller O, Vakilzadeh N, Faouzi M, Maillard MP, Qanadli SD, Burnier M, Wuerzner G. Blood Pressure and Renal Responses to Orthostatic Stress Before and After Radiofrequency Renal Denervation in Patients with Resistant Hypertension. Front Cardiovasc Med. 2018 May 23;5:42. doi: 10.3389/fcvm.2018.00042. eCollection 2018. PubMed PMID: 29876358; PubMed Central PMCID: PMC5975430.
11: Bredewold R, Nascimento NF, Ro GS, Cieslewski SE, Reppucci CJ, Veenema AH. Involvement of dopamine, but not norepinephrine, in the sex-specific regulation of juvenile socially rewarding behavior by vasopressin. Neuropsychopharmacology. 2018 May 22. doi: 10.1038/s41386-018-0100-2. [Epub ahead of print] PubMed PMID: 29875448.
12: Mizutani H, Sakakibara F, Komuro M, Sasaki E. TAS-303, a novel selective norepinephrine reuptake inhibitor that increases urethral pressure in rats, indicating its potential as a therapeutic agent for stress urinary incontinence. J Pharmacol Exp Ther. 2018 Jun 6. pii: jpet.118.248039. doi: 10.1124/jpet.118.248039. [Epub ahead of print] PubMed PMID: 29875227.
13: Xing S, Kim S, Schumock GT, Touchette DR, Calip GS, Leow AD, Lee TA. Risk of Diabetes Hospitalization or Diabetes Drug Intensification in Patients With Depression and Diabetes Using Second-Generation Antipsychotics Compared to Other Depression Therapies. Prim Care Companion CNS Disord. 2018 May 10;20(3). pii: 17m02220. doi: 10.4088/PCC.17m02220. PubMed PMID: 29873957.
14: Rink L, Braun C, Bschor T, Henssler J, Franklin J, Baethge C. Dose Increase Versus Unchanged Continuation of Antidepressants After Initial Antidepressant Treatment Failure in Patients With Major Depressive Disorder: A Systematic Review and Meta-Analysis of Randomized, Double-Blind Trials. J Clin Psychiatry. 2018 May 15;79(3). pii: 17r11693. doi: 10.4088/JCP.17r11693. [Epub ahead of print] PubMed PMID: 29873954.
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17: Onton JA, Matthews SC, Kang DY, Coleman TP. In-Home Sleep Recordings in Military Veterans With Posttraumatic Stress Disorder Reveal Less REM and Deep Sleep <1 Hz. Front Hum Neurosci. 2018 May 11;12:196. doi: 10.3389/fnhum.2018.00196. eCollection 2018. PubMed PMID: 29867419; PubMed Central PMCID: PMC5958207.
18: Xiao T, Ackerman CM, Carroll EC, Jia S, Hoagland A, Chan J, Thai B, Liu CS, Isacoff EY, Chang CJ. Copper regulates rest-activity cycles through the locus coeruleus-norepinephrine system. Nat Chem Biol. 2018 Jun 4. doi: 10.1038/s41589-018-0062-z. [Epub ahead of print] PubMed PMID: 29867144.
19: Pérez-Torres I, Moguel-González B, Soria-Castro E, Guarner-Lans V, Avila-Casado MDC, Goes TIFV. Vascular Hyperactivity in the Rat Renal Aorta Participates in the Association between Immune Complex-Mediated Glomerulonephritis and Systemic Hypertension. Int J Environ Res Public Health. 2018 Jun 3;15(6). pii: E1164. doi: 10.3390/ijerph15061164. PubMed PMID: 29865287.
20: Yu X, He W, Qin Z, Liu S, Ma R, Luo D, HuHu I, Xie J, He B, Lu Z, Jiang H. Selective ablation of the ligament of Marshall attenuates atrial electrical remodeling in a short-term rapid atrial pacing canine model. J Cardiovasc Electrophysiol. 2018 Jun 4. doi: 10.1111/jce.13658. [Epub ahead of print] PubMed PMID: 29864240.

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